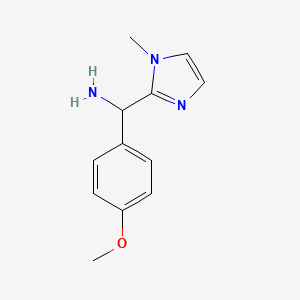
(4-甲氧基苯基)(1-甲基-1H-咪唑-2-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 2138187-32-1 . It has a molecular weight of 290.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H . This indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 290.19 . The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H .
科学研究应用
缓蚀
咪唑衍生物(包括与 (4-甲氧基苯基)(1-甲基-1H-咪唑-2-基)甲胺结构相关的化合物)的一个显着应用是在缓蚀领域。例如,Prashanth 等人(2021 年)合成了三种新的咪唑衍生物,并研究了它们在酸性溶液中对低碳钢的缓蚀效率。研究发现,这些衍生物表现出很高的缓蚀效率,其中一种衍生物的效率高达 96%。这突出了咪唑衍生物在保护金属免受腐蚀方面的潜力,为设计更有效的缓蚀剂提供了见解 (Prashanth 等人,2021)。
合成方法
咪唑衍生物也是创新合成方法的核心。Odasso 和 Toja (1983) 描述了一种非酸性抗炎和镇痛剂的一锅合成方法,该方法具有 (4-甲氧基苯基)咪唑结构。该方法强调了咪唑衍生物在药理学相关化合物合成中的用途,展示了它们在药物化学应用中的多功能性 (Odasso 和 Toja,1983)。
药理学意义
对咪唑衍生物结合特征和中枢神经系统穿透性的研究进一步强调了它们的药理学意义。Rosen 等人(1990 年)合成了一种新型选择性血清素-3 受体拮抗剂系列中的高效成员,该拮抗剂具有 (4-甲氧基苯基)咪唑基甲基结构。该化合物证明可以有效穿透血脑屏障,突出了咪唑衍生物在中枢神经系统疾病中的治疗潜力 (Rosen 等人,1990)。
抗菌活性
此外,咪唑衍生物的抗菌活性也已得到探索。Thomas 等人(2010 年)从 4-甲氧基苯胺出发,合成了一系列新的带有 1,2,3-三唑部分的甲胺衍生物。这些化合物表现出中等至非常好的抗菌和抗真菌活性,与一线药物相当。这项研究表明,咪唑衍生物可能是有效的抗菌剂,为开发新的抗生素提供了有希望的途径 (Thomas、Adhikari 和 Shetty,2010)。
催化应用
最后,咪唑衍生物在催化中也有应用。Shukla 等人(2021 年)合成了具有钳形 ONN 三齿 Schiff 碱配体的 Pd(II) 络合物,该配体带有甲氧基苯基基团。这些配合物在铃木-宫浦反应中表现出优异的催化活性,证明了咪唑衍生物在促进重要有机转化方面的潜力 (Shukla 等人,2021)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用机制
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, suggesting that (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine may have a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can alter the function of the target, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
属性
IUPAC Name |
(4-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9/h3-8,11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVORJRIAJDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2977436.png)
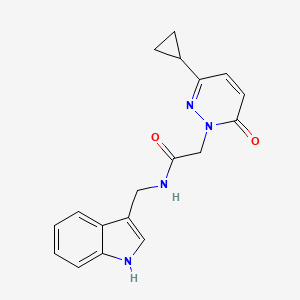
![methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate](/img/structure/B2977442.png)
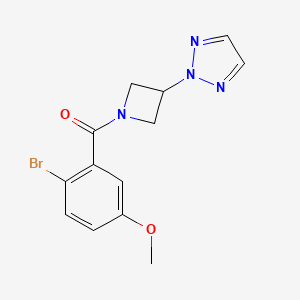
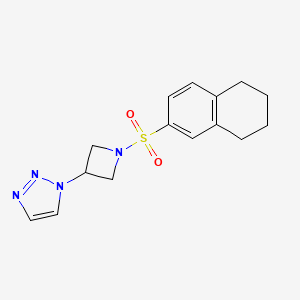
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
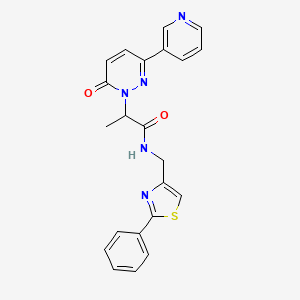

![ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2977449.png)
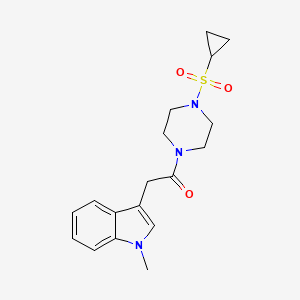


![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2977454.png)